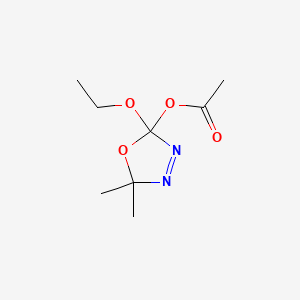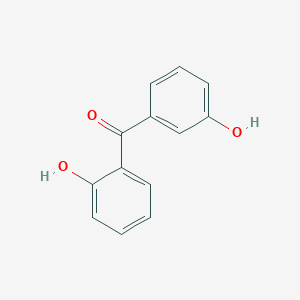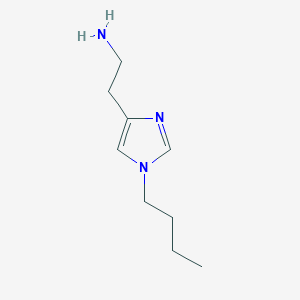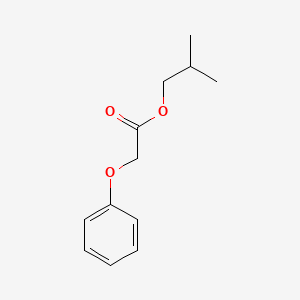
Isobutyl phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl phenoxyacetate: is an organic compound with the molecular formula C12H16O3. It is an ester formed from isobutyl alcohol and phenoxyacetic acid. This compound is known for its pleasant floral fragrance, making it a valuable ingredient in the perfume and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isobutyl phenoxyacetate can be synthesized through the esterification reaction between isobutyl alcohol and phenoxyacetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Phenoxyacetic acid+Isobutyl alcohol→Isobutyl phenoxyacetate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors and distillation units to ensure high yield and purity. The process may also incorporate the use of ion exchange resins as catalysts to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: Isobutyl phenoxyacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to phenoxyacetic acid and isobutyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Hydrolysis: Phenoxyacetic acid and isobutyl alcohol.
Oxidation: Carboxylic acids derived from the oxidation of the isobutyl group.
Substitution: Various substituted phenoxyacetates depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Isobutyl phenoxyacetate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug formulations due to its pleasant fragrance and low toxicity.
Industry: Widely used in the production of perfumes, flavors, and fragrances due to its floral scent.
Wirkmechanismus
The mechanism of action of isobutyl phenoxyacetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral fragrance. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .
Vergleich Mit ähnlichen Verbindungen
Isobutyl acetate: Another ester with a fruity odor, commonly used as a solvent and in flavorings.
Phenoxyacetic acid: The parent acid of isobutyl phenoxyacetate, used in herbicides and plant growth regulators.
Isobutyl phenylacetate: A similar ester with a different aromatic group, used in fragrances and flavorings.
Uniqueness: this compound is unique due to its combination of the isobutyl group and the phenoxyacetic acid moiety, which imparts a distinct floral fragrance. This makes it particularly valuable in the perfume industry, where it is used to create complex and appealing scents .
Eigenschaften
CAS-Nummer |
5432-66-6 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-methylpropyl 2-phenoxyacetate |
InChI |
InChI=1S/C12H16O3/c1-10(2)8-15-12(13)9-14-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI-Schlüssel |
YTQQLZPYNUPPNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)COC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


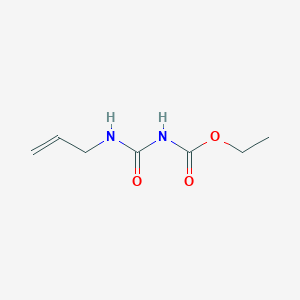
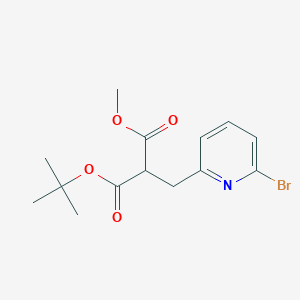
![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
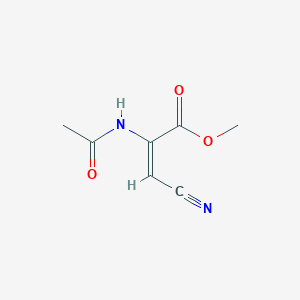
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
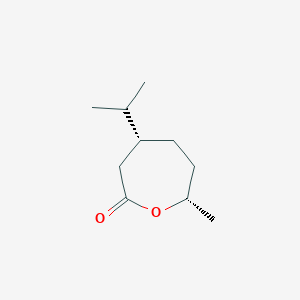
![1-[4-Methoxy-3-(methylsulfanyl)phenyl]methanamine](/img/structure/B13810789.png)
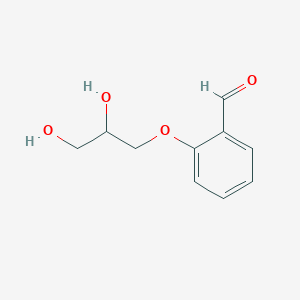

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-](/img/structure/B13810808.png)
